2-Pentadecylphenol
Description
Contextualization within Phenolic Lipids and Bio-derived Compounds
Phenolic lipids are a broad class of naturally occurring amphiphilic molecules, characterized by a hydrophilic phenolic head and a long, hydrophobic alkyl tail. nih.gov They are found in various plants, bacteria, and fungi. nih.gov The most significant industrial and bio-derived source of pentadecylphenols is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut processing industry. chemicalbook.com
However, the composition of natural CNSL primarily leads to the formation of 3-pentadecylphenol (B1217947). The main constituent of CNSL is anacardic acid, which, upon heating (decarboxylation), predominantly converts to cardanol (B1251761), a mixture of phenols with a C15 alkyl chain at the meta-position (position 3). nih.govontosight.ai Subsequent hydrogenation of cardanol saturates the alkyl chain, yielding 3-pentadecylphenol. chemicalbook.comontosight.ai
Due to this industrial reality, 3-pentadecylphenol is the most abundant and extensively studied isomer. In contrast, 2-pentadecylphenol is not the primary product derived from this major renewable resource and its study often requires targeted chemical synthesis. acs.org This makes this compound a subject of academic interest for comparative studies against its more abundant, naturally-derived isomer.
Academic Significance and Contemporary Research Trajectories
The academic significance of this compound stems largely from its specific isomeric structure and the properties that arise from it. Unlike the meta-substituted 3-pentadecylphenol, the ortho-positioning of the alkyl chain in this compound places it in direct proximity to the phenolic hydroxyl group. This arrangement can lead to intramolecular hydrogen bonding and unique steric effects, influencing its reactivity, physical properties, and interactions with other molecules.
Research into long-chain alkylphenols is driven by their application as precursors for surfactants, resins, and other specialty chemicals. mdpi.comchemicalbook.com While the bulk of this research has focused on the readily available 3-isomer from CNSL, the synthesis and characterization of the less common isomers like this compound are crucial for a comprehensive understanding of the structure-property relationships within this chemical class.
A key piece of research established a specific multi-step synthesis for this compound to allow for its characterization and comparison with its isomers. This route involved the reaction of o-methoxybenzaldehyde with the Grignard reagent derived from 1-bromotetradecane, followed by dehydration of the resulting alcohol and subsequent reduction and demethylation to yield the final product. acs.org
The distinct properties of the pentadecylphenol isomers, established through such synthetic work, are highlighted in the following table:
| Property | This compound | 3-Pentadecylphenol | 4-Pentadecylphenol |
| Isomer Position | ortho | meta | para |
| Melting Point (°C) | 42.5-43.5 acs.org | 50-53 chemicalbook.com | 72.8-73.5 acs.org |
| Boiling Point (°C at 1 mmHg) | Not specified | 190-195 chemicalbook.com | Not specified |
| This table presents comparative data for pentadecylphenol isomers based on available research. |
Contemporary research trajectories for ortho-alkylphenols, the class to which this compound belongs, include investigations into their unique environmental behavior and potential as specialized chemical building blocks. For instance, studies on smaller ortho-alkylphenols have shown they can exhibit different biodegradation pathways compared to their meta and para counterparts. nih.gov The lower melting point of ortho-isomers compared to para-isomers is a general characteristic for alkylphenols, influencing their application in formulations where liquidity is desired. uobasrah.edu.iq The specific steric and electronic profile of this compound makes it a valuable reference compound and potential synthetic target for creating polymers and surfactants with precisely controlled architectures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68593-72-6 |
|---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-pentadecylphenol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19,22H,2-14,17H2,1H3 |
InChI Key |
RGDDVTHQUAQTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Pentadecylphenol
Regioselective Functionalization Strategies
The strategic modification of 2-pentadecylphenol, a key component derivable from renewable resources like cashew nut shell liquid (CNSL), is pivotal for the synthesis of a wide array of value-added chemicals. tandfonline.com The reactivity of its distinct structural motifs—the hydroxyl group, the aromatic ring, and the long alkyl chain—can be selectively harnessed to produce functionalized derivatives with tailored properties. researchgate.net
Hydroxyl Group Derivatization
The phenolic hydroxyl group is a primary site for a variety of chemical transformations, including esterification and etherification, which alter the molecule's polarity and reactivity. libretexts.orgnih.gov
Esterification: The hydroxyl group of this compound can be converted to an ester. For instance, acetylation using acetic anhydride (B1165640) protects the hydroxyl group, which is useful in multi-step syntheses to prevent its participation in subsequent reactions. ajol.info The reaction of the hydroxyl group with acyl chlorides, such as benzoyl chloride, is another common method for creating ester derivatives. libretexts.org
Etherification: Ether derivatives of this compound are synthesized through reactions like the Williamson ether synthesis. For example, reacting 3-pentadecylphenol (B1217947) with ethyl bromoacetate (B1195939) forms an ether linkage, a key step in the synthesis of more complex molecules like oxadiazole derivatives. Etherification can also be achieved by reacting the phenolate (B1203915) salt of this compound with alkyl halides. tandfonline.com Another approach involves the reaction with ethylene (B1197577) carbonate or propylene (B89431) carbonate, catalyzed by bases like triethylamine (B128534) or alkali metal hydroxides, to produce mono-ethoxylated derivatives. rsc.org This method is advantageous as it often results in high conversion rates. rsc.org
Table 1: Examples of Hydroxyl Group Derivatization Reactions
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride | 3-Pentadecylphenyl acetate | ajol.info |
| Etherification | Ethyl bromoacetate | Ether-linked intermediate | |
| Ethoxylation | Ethylene carbonate, base catalyst | Mono-ethoxylated derivative | rsc.org |
Aromatic Ring Substitution and Modification
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, with the hydroxyl group and the alkyl chain directing the position of incoming substituents. researchgate.net Common substitutions include halogenation, nitration, and sulfonation. researchgate.net
Halogenation: The aromatic ring can be halogenated using various reagents. For instance, iodination can be controlled by stoichiometry to yield mono-, di-, or tri-iodo derivatives, which are valuable intermediates for cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. thieme-connect.com Bromination can be achieved using agents such as bromine (Br₂), dibromodimethylhydantoin, or in situ generated bromine from HBr and an oxidizing agent. google.com The reaction of 3-pentadecylphenol with a metal hydroxide (B78521) and a halobenzene in the presence of a copper catalyst can lead to brominated phenoxy compounds.
Nitration: Nitration of 3-pentadecylphenol can be performed using nitric acid in a solvent like acetonitrile (B52724), leading to mono-, di-, or trinitro products depending on the reaction conditions. researchgate.netjustia.com For example, reacting 3-pentadecylphenol with dilute nitric acid at room temperature can yield mononitrated products. savemyexams.com The use of a mixture of sodium nitrate (B79036) and sodium hydrogen sulfate (B86663) monohydrate in wet silicon dioxide offers a heterogeneous nitration method. scirp.org
Sulfonation: Sulfonation of 3-pentadecylphenol can be achieved by reacting it with sulfuric acid at elevated temperatures to produce 4-hydroxy pentadecyl benzene (B151609) sulfonic acid. This can then be neutralized to form the corresponding sulfonate salt. Another method involves the use of chlorosulfonic acid. rsc.org A disulfonated product, 2,4-sodium dissulfonate-5-n-pentadecylphenol, has also been synthesized. researchgate.net
Table 2: Aromatic Ring Substitution Reactions
| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| Iodination | Stoichiometrically controlled iodine | Mono-, di-, or tri-iodo-cardanol | thieme-connect.com |
| Bromination | Br₂, dibromodimethylhydantoin, or HBr/oxidizing agent | Brominated derivatives | google.com |
| Nitration | Nitric acid in acetonitrile or methanol | Mono-, di-, or trinitro products | researchgate.netjustia.com |
| Sulfonation | Sulfuric acid, 100–150°C | 4-hydroxy pentadecyl benzene sulfonic acid |
Alkyl Chain Functionalization
The long pentadecyl chain offers another site for chemical modification, primarily through oxidation reactions.
Oxidation: The benzylic carbon of the alkyl chain is susceptible to oxidation. libretexts.org Strong oxidizing agents can convert the benzylic carbon to a carboxylic acid group. libretexts.org The mechanism often involves the breaking of a benzylic C-H bond. libretexts.org Catalytic oxidation using manganese and iron tetraphenylporphyrins has been shown to yield different products depending on the oxidant. core.ac.uk With iodosylbenzene (PhIO), the primary product is the para-benzoquinone, while with hydrogen peroxide (H₂O₂), the reaction mainly leads to side-chain oxidation, forming an alcohol at the benzylic position. core.ac.uk
Table 3: Alkyl Chain Oxidation of a this compound Derivative
| Catalyst | Oxidant | Main Product(s) | Reference |
|---|---|---|---|
| Manganese tetraphenylporphyrins | PhIO | para-Benzoquinone | core.ac.uk |
| Manganese tetraphenylporphyrins | H₂O₂ | Side-chain alcohol | core.ac.uk |
Novel Synthetic Routes and Process Optimization
The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is an active area of research, focusing on convergent and divergent pathways as well as green chemistry principles.
Convergent and Divergent Synthetic Pathways
Convergent Synthesis: This strategy involves the synthesis of different fragments of a target molecule separately, which are then joined together in the final steps. An example is the synthesis of a bisphenol, 4-(4-hydroxyphenoxy)-3-pentadecylphenol (HPPDP), from cashew nut shell liquid, which is then used in polycondensation reactions to create aromatic polyesters. researchgate.net
Divergent Synthesis: In contrast, divergent synthesis starts from a common intermediate that is transformed into a variety of different products. numberanalytics.com This approach is highly efficient for creating a library of related compounds. For example, o-propargylphenols can be used as key intermediates in the divergent synthesis of 2-substituted benzofurans and chromenes. rsc.org Similarly, functionalized pyrroles can be synthesized through a zinc(II) triflate-catalyzed divergent pathway. researchgate.netresearchgate.net The synthesis of nonclassical Annonaceous acetogenins, pyranicin (B1251205) and pyragonicin, from common late-stage intermediates also exemplifies a divergent strategy. diva-portal.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives, with a focus on using renewable feedstocks and environmentally benign processes.
Renewable Feedstocks: this compound is often derived from cardanol (B1251761), which is obtained from cashew nut shell liquid (CNSL), a renewable and abundant agricultural byproduct. tandfonline.comrsc.org The use of such biomass-derived building blocks is a cornerstone of sustainable chemical synthesis. rsc.org Various renewable feedstocks, including vegetable oils, animal fats, and lignocellulosic biomass, are being explored for the production of chemicals and fuels. topsoe.comd-nb.info
Biocatalysis and Green Synthesis: Biocatalytic methods and the use of plant extracts for chemical synthesis are gaining traction as they offer environmentally friendly alternatives to traditional chemical processes. researchgate.net Phytochemicals found in plant extracts can act as reducing and stabilizing agents in the synthesis of nanoparticles, a process often referred to as green synthesis. researchgate.netd-nb.info While not directly applied to this compound synthesis in the provided results, these green chemistry approaches represent a promising area for future research. mdpi.com For instance, the synthesis of plasticizers from bio-based 2-methylfuran (B129897) and maleic anhydride showcases the potential of using renewable resources to create valuable chemicals. chemistryviews.org
Preparation of Macro- and Supramolecular Precursors
The amphiphilic nature of this compound (and its isomers, such as 3-pentadecylphenol, which is commonly derived from cashew nut shell liquid) is foundational to its role in creating larger, more complex molecular architectures. nih.govmdpi.com By functionalizing the phenol (B47542) group or the aromatic ring, chemists can design molecules with specific properties for building polymers and self-organized systems.
The conversion of this compound into polymerizable monomers is a key strategy for incorporating its desirable properties, such as hydrophobicity and flexibility, into polymer backbones.
One of the most direct methods involves the esterification of the phenol group to introduce a reactive moiety. A prominent example is the synthesis of 3-pentadecylphenyl methacrylate (B99206) (PDPMA). mdpi.com This process involves reacting 3-pentadecylphenol with methacryloyl chloride in the presence of a base like triethylamine at low temperatures (0–5 °C). mdpi.com The resulting monomer, PDPMA, can then undergo polymerization. mdpi.com For instance, it has been successfully used in atom transfer radical polymerization (ATRP) to create both homopolymers and random copolymers with styrene (B11656). mdpi.com The reactivity ratios for the copolymerization of styrene (r1 = 0.93) and PDPMA (r2 = 0.05) indicate a tendency for random incorporation with some alternation. mdpi.com
Beyond methacrylate derivatives, this compound can be transformed into other types of monomers. Researchers have reported the synthesis of a novel bisphenol, 4-(4-hydroxyphenoxy)-3-pentadecylphenol (HPPDP), starting from cashew nut shell liquid. researchgate.net This bifunctional monomer is designed for interfacial polycondensation with diacid chlorides like terephthalic acid chloride (TPC) and isophthalic acid chloride (IPC) to produce a series of high-performance polyesters. researchgate.net Similarly, such bisphenols can be precursors for poly(ether imide)s. researchgate.net
Another application is the in situ modification of phenolic resins. mdpi.com Here, 3-pentadecyl-phenol is used as a modifier during the preparation of foamable phenolic resin. mdpi.com The long pentadecyl chain enhances the flexibility and toughness of the resulting phenolic foam, improving its mechanical properties compared to unmodified phenolic materials. mdpi.com
| Monomer Name | Precursor | Key Reagents | Polymerization Method | Resulting Polymer Type | Reference |
|---|---|---|---|---|---|
| 3-Pentadecylphenyl Methacrylate (PDPMA) | 3-Pentadecylphenol | Methacryloyl chloride, Triethylamine | Atom Transfer Radical Polymerization (ATRP) | Homopolymers, Copolymers (e.g., with Styrene) | mdpi.com |
| 4-(4-hydroxyphenoxy)-3-pentadecylphenol (HPPDP) | 3-Pentadecylphenol derivative | Terephthalic acid chloride (TPC), Isophthalic acid chloride (IPC) | Interfacial Polycondensation | Polyesters, Poly(ether imide)s | researchgate.net |
| Modified Phenolic Resin | 3-Pentadecylphenol, Phenol, Formaldehyde (B43269) | - | In situ polymerization | Cross-linked Phenolic Foam | mdpi.com |
Self-assembly relies on non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, to organize molecules into ordered structures. nih.govnumberanalytics.com The structure of this compound is ideal for creating amphiphilic precursors that can spontaneously form these complex systems.
A well-documented strategy involves the formation of "comb-coil" supramolecules. acs.org In this approach, pentadecylphenol (PDP) is stoichiometrically combined with diblock copolymers, such as polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP). rug.nl The acidic phenol group of PDP forms strong hydrogen bonds with the basic pyridine (B92270) groups of the P4VP block. acs.orgrug.nl This creates a P4VP(PDP)-block-PS supramolecular structure where the PDP molecules act as "teeth" on the P4VP "comb". acs.org These complex macromolecules can micro-phase separate into hierarchical structures, such as cylinders of PS within a P4VP(PDP) matrix, which can be used to fabricate polymeric nanofibers. acs.org
Functional small molecules for self-assembly have also been synthesized from pentadecylphenol. By attaching it to biomolecules like L-tryptophan through ester or amide linkages, novel amphiphiles are created. researchgate.net These molecules exhibit self-assembly in solution, forming spherical aggregates. researchgate.net Upon removal of protecting groups (e.g., Boc), the newly exposed amine groups can participate in extended hydrogen bonding, leading to the formation of fibril-like structures. researchgate.net
Furthermore, pentadecylphenol derivatives have been used to create advanced functional materials like liquid crystals. By attaching pentadecylphenol to a perylene (B46583) bisimide (PBI) core, researchers have developed highly emissive, room-temperature liquid-crystalline molecules. researchgate.net The long alkyl chains are crucial for inducing the mesophase formation. researchgate.net In a different application, Langmuir monolayers of 3-pentadecylphenol at the air-water interface can act as templates for inorganic nanostructures. researchgate.net The ionized phenol groups in an alkaline subphase can spontaneously reduce silver ions, leading to the one-step synthesis and assembly of ordered two-dimensional arrays of silver nanoparticles. researchgate.net
| System Type | Precursor Structure | Driving Interaction | Assembled Structure | Reference |
|---|---|---|---|---|
| Comb-Coil Supramolecule | P4VP(PDP)-block-PS | Hydrogen Bonding | Cylindrical Nanofibers | acs.orgrug.nl |
| Amino Acid Amphiphile | L-tryptophan-pentadecylphenol | Hydrogen Bonding, van der Waals | Spherical and Fibrillar Aggregates | researchgate.net |
| Liquid Crystal | Perylene bisimide-pentadecylphenol | π-π Stacking, van der Waals | Columnar Liquid Crystalline Phases | researchgate.net |
| Nanoparticle Assembly | 3-Pentadecylphenol Langmuir Monolayer | Redox Reaction, Chelation | 2D Silver Nanoparticle Arrays | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-Pentadecylphenol. It provides detailed information about the chemical environment of individual atoms, enabling precise structural assignment and conformational analysis.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR studies are fundamental for determining the primary structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the pentadecyl chain are observed. The aromatic protons typically appear as a complex multiplet in the downfield region (around 6.6-7.2 ppm) due to their deshielding by the aromatic ring currents. The phenolic -OH proton signal is usually a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The aliphatic protons of the long pentadecyl chain give rise to signals in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) shows a characteristic triplet, while the bulk of the methylene groups in the chain form a broad multiplet, and the terminal methyl group (-CH₃) appears as a triplet.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this includes the carbons of the aromatic ring, with the carbon atom bearing the hydroxyl group and the one bearing the pentadecyl chain showing distinct chemical shifts, and the carbons of the aliphatic side chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (H3, H4, H5, H6) | 6.6 - 7.2 | Multiplet |
| Phenolic (-OH) | 4.5 - 5.5 | Broad Singlet |
| Benzylic (-CH₂-Ar) | ~2.5 | Triplet |
| Methylene Chain (-(CH₂)₁₃-) | 1.2 - 1.4 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-OH) | 150 - 155 |
| C2 (C-Alkyl) | 125 - 130 |
| C3, C4, C5, C6 (Aromatic) | 115 - 130 |
| Benzylic (-CH₂-Ar) | 30 - 35 |
| Methylene Chain (-(CH₂)₁₃-) | 22 - 32 |
For more complex molecules or to resolve ambiguities in one-dimensional spectra, multidimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
A COSY spectrum of this compound would show correlations between adjacent protons, for instance, confirming the coupling between the benzylic protons and the adjacent methylene protons in the pentadecyl chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's corresponding proton(s). The HMBC spectrum is crucial for identifying longer-range couplings (typically over 2-3 bonds), which helps in piecing together the entire molecular structure, for example, by showing correlations from the benzylic protons to the aromatic carbons.
Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding.
In systems containing this compound, the phenolic hydroxyl group is a key participant in hydrogen bonding. In its pure form or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds with each other. This is typically observed in the FTIR spectrum as a broad absorption band for the O-H stretching vibration in the range of 3200-3600 cm⁻¹. The position and shape of this band can provide information about the strength and nature of the hydrogen bonding network. In modified systems, where other molecules capable of hydrogen bonding are present, changes in this band can be monitored to understand the new interactions.
When this compound is incorporated into complexes or composite materials, vibrational spectroscopy can elucidate the specific molecular interactions at play. For instance, if this compound interacts with a polymer matrix, shifts in the characteristic vibrational bands of both the phenol (B47542) and the polymer can be observed. The O-H stretching band of the phenol and any carbonyl or other hydrogen-bond accepting groups on the polymer would be particularly sensitive to these interactions. Raman spectroscopy can be a complementary technique, especially for studying the carbon skeleton and aromatic ring vibrations, which may also be perturbed upon complex formation.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Structure and Derivatization Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Under EI-MS, the this compound molecule will fragment in a characteristic pattern. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation patterns for alkylphenols include the cleavage of the alkyl chain, particularly at the benzylic position, which is a favorable fragmentation pathway. This would result in a prominent peak corresponding to the loss of a C₁₄H₂₉ radical.
In cases where derivatization is performed, for example, by silylation of the hydroxyl group to increase volatility for gas chromatography-mass spectrometry (GC-MS), mass spectrometry can confirm the successful modification by showing the expected increase in molecular weight.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
High-Resolution Mass Spectrometry for Precise Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio with extremely high accuracy, making it possible to assign a unique molecular formula.
For a compound like pentadecylphenol, HRMS can definitively confirm its composition by matching the experimentally measured mass to the calculated theoretical mass. For instance, the molecular formula for pentadecylphenol is C21H36O. nist.gov The high precision of HRMS allows differentiation between compounds with the same nominal mass but different elemental formulas. This technique is invaluable in synthetic chemistry to confirm the identity of a synthesized product and in analytical chemistry to identify the compound in complex mixtures. researchgate.net Ultrahigh-resolution techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), are particularly powerful for analyzing exceptionally complex organic samples that may contain pentadecylphenol derivatives, resolving thousands of molecular peaks to provide a detailed compositional profile. researchgate.netacs.org
| Parameter | Value | Source |
| Molecular Formula | C21H36O | nist.gov |
| Isomer | 3-pentadecylphenol (B1217947) | nist.gov |
| Exact Molecular Weight | 304.5099 | nist.gov |
| Technique | High-Resolution Mass Spectrometry | researchgate.netrsc.org |
This interactive table provides key data for the precise compositional analysis of pentadecylphenol.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Mixtures and Degradation Products
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical method for characterizing non-volatile materials, such as polymers and complex natural products like lacquer, which may contain this compound. wikipedia.orgd-nb.info The technique involves thermally decomposing a sample in an inert atmosphere, which breaks down large molecules into smaller, volatile fragments. wikipedia.org These fragments are then separated by gas chromatography and identified by mass spectrometry.
Py-GC/MS is particularly effective for identifying the composition of Asian lacquers, where this compound and related compounds are components of the urushiol-based material. oup.com Studies using two-stage Py-GC/MS on lacquer films have shown that pyrolysis at 400°C can detect unreacted monomers like urushiol, while a subsequent pyrolysis step at 500°C reveals degradation products such as alkenylphenols and alkylphenols, including this compound. researchgate.net This method provides a characteristic "fingerprint" of the material, allowing for the identification of its origin and the study of its degradation pathways. d-nb.inforesearchgate.net
| Pyrolysis Stage | Temperature | Detected Products |
| Stage 1 | 400 °C | Urushiol and laccol monomers (unreacted components) |
| Stage 2 | 500 °C | Alkenylphenols, alkylphenols (e.g., this compound), alkenes, alkanes |
This interactive table summarizes the findings from two-stage Py-GC/MS analysis of materials containing pentadecylphenol precursors. Data sourced from researchgate.net.
X-ray Diffraction (XRD) and Electron Microscopy (TEM, SEM) for Condensed Phase Structure Analysis
The analysis of this compound in its solid state or as part of larger structured materials relies heavily on X-ray diffraction and electron microscopy. These techniques provide crucial information about the arrangement of molecules from the atomic to the microscopic scale.
Crystalline Structure and Packing Arrangements
X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. When applied to 3-pentadecylphenol, Wide-Angle X-ray Diffraction (WAXD) reveals a complex diffraction pattern for the bulk material, indicating a well-ordered crystalline structure. nih.gov Specific diffraction peaks corresponding to different crystal planes provide a fingerprint of its solid-state form.
| Crystal Plane | Diffraction Angle (2θ) |
| (110) | 21.3° |
| (200) | 23.4° |
| (002) | Not specified |
| (004) | Not specified |
| (008) | Not specified |
| (0010) | Not specified |
| (0012) | Not specified |
This interactive table presents the identified crystal planes for bulk 3-pentadecylphenol from WAXD analysis. Data sourced from nih.gov.
Morphological Characterization of Modified Materials and Nanostructures
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the morphology of materials modified with this compound.
SEM analysis has been used to study the surface and cross-sectional morphology of materials incorporating 3-pentadecylphenol. For example, when infiltrated into anodic alumina (B75360) oxide (AAO) nanopores, SEM images confirm that the compound successfully fills the nanochannels. nih.gov It has also been used to characterize the surface morphology and grain size of co-polymer particles derived from 3-pentadecylphenol. scirp.org
TEM analysis provides higher resolution imaging of nanostructures. It has been used to visualize the formation of ordered, two-dimensional assemblies of silver nanoparticles created through the reduction of silver ions by a 3-pentadecylphenol monolayer. acs.org In biomedical applications, TEM has confirmed the relatively homogeneous size and round shape of liposomes that incorporate 3-n-pentadecylphenol derivatives for drug delivery. researchgate.netnih.gov
Mesoscopic Organization and Supramolecular Assembly Analysis
The amphiphilic nature of this compound allows it to participate in supramolecular self-assembly, forming organized structures on the mesoscopic scale (10-1000 nm). This is particularly evident in studies involving block copolymers.
When this compound is blended with polystyrene-block-poly(4-vinylpyridine) (PS-b-P4VP), the phenol group forms a strong hydrogen bond with the nitrogen on the pyridine (B92270) ring. researchgate.netipfdd.de This interaction effectively creates a "supramolecular comb copolymer" where the pentadecylphenol acts as a side chain attached to the P4VP block. scispace.com This self-assembly process drives the microphase separation of the block copolymer, leading to the formation of highly ordered nanostructures, such as cylinders of P4VP/pentadecylphenol embedded within a polystyrene matrix. scispace.comoalib.com The periodicity of these structures, often in the range of 25-31 nm, can be precisely measured using Small-Angle X-ray Scattering (SAXS). ipfdd.de This approach allows for the creation of functional materials, such as nanoporous films, which can be formed by selectively removing the pentadecylphenol with a solvent, leaving behind ordered pores with functionalized walls. scispace.com
Computational Chemistry and Theoretical Modeling of 2 Pentadecylphenol Systems
Quantum Mechanical (QM) Investigations
Quantum mechanics is the fundamental theory that describes the behavior of matter at the atomic and subatomic levels. QM calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule, which in turn govern its chemical reactivity and the mechanisms of its reactions. rsdjournal.org
The chemical behavior of 2-pentadecylphenol is dictated by its electronic structure. QM methods can precisely model this structure to predict how and where the molecule will react.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO would also be associated with the aromatic ring's π-system.
Reactivity Descriptors: Based on FMO energies and electron density, a range of reactivity descriptors can be calculated to provide a quantitative understanding of the molecule's chemical tendencies. mdpi.comresearchgate.net These descriptors help identify the most reactive sites for electrophilic or nucleophilic attack. For this compound, the ortho and para positions relative to the hydroxyl group are activated toward electrophilic substitution due to the electron-donating nature of the -OH group. The long pentadecyl chain primarily exerts a steric influence, potentially hindering reactions at the adjacent ortho position.
Molecular Electrostatic Potential (MESP): An MESP map visualizes the electrostatic potential across the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MESP would show a strong negative potential around the phenolic oxygen atom, making it a prime site for hydrogen bonding and interaction with electrophiles.
Table 1: Conceptual DFT-Based Reactivity Descriptors for a Phenolic Molecule
This interactive table outlines key reactivity descriptors derived from DFT calculations and their general interpretation for predicting chemical behavior.
| Descriptor | Formula | Interpretation for this compound |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. Higher values indicate a greater tendency to donate electrons. The phenolic ring ensures a relatively high EHOMO. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. Lower values suggest a greater ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. Phenols typically have moderate reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger energy gap corresponds to greater hardness and lower reactivity. acs.org |
| Electrophilicity (ω) | µ² / (2η) where µ ≈ (EHOMO + ELUMO) / 2 | A measure of the energy lowering of a molecule when it accepts electrons. It quantifies its electrophilic nature. |
| Fukui Function (f(r)) | (∂ρ(r)/∂N)ᵥ | Identifies the most reactive sites in a molecule. For electrophilic attack, the relevant sites are the ortho and para carbons of the phenol (B47542) ring. researchgate.net |
QM calculations are instrumental in elucidating complex reaction mechanisms by mapping the entire energy landscape of a chemical transformation. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.
A classic reaction involving phenols is their condensation with formaldehyde (B43269) to form phenolic resins. mdpi.com Computational studies on the neutral phenol-formaldehyde reaction in an aqueous solution show that the reaction proceeds via an electrophilic attack by formaldehyde on the activated ortho and para positions of the phenol ring. researchgate.net
Theoretical calculations using DFT can model this process for this compound:
Reactant Modeling: The initial geometries of this compound and formaldehyde are optimized.
Transition State Search: The computational algorithm searches for the transition state structure corresponding to the addition of formaldehyde to the ortho or para position. This is the point of maximum energy along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier. Calculations indicate that the reaction at the para-position generally has a lower energy barrier than at the ortho-position. researchgate.net
Solvent Effects: QM models can include solvent effects, often finding that explicit water molecules can act as catalysts. For instance, a water molecule can mediate proton transfer from the aromatic ring to the formaldehyde oxygen in a concerted mechanism, significantly lowering the activation energy barrier compared to the reaction in a vacuum. researchgate.net
Table 2: Typical Workflow for QM Reaction Mechanism Elucidation
This table outlines the standard computational steps for investigating the mechanism of the reaction between this compound and formaldehyde.
| Step | Computational Task | Objective | Key Output |
| 1 | Geometry Optimization | Find the lowest energy structure of reactants (this compound, formaldehyde) and products (hydroxymethyl-pentadecylphenol). | Optimized molecular geometries and their electronic energies. |
| 2 | Transition State (TS) Search | Locate the highest energy point on the reaction path connecting reactants and products for ortho- and para-addition. | Geometry and energy of the transition state. |
| 3 | Frequency Calculation | Confirm the nature of the stationary points. Reactants/products have all positive frequencies; a TS has exactly one imaginary frequency. | Vibrational frequencies. |
| 4 | Intrinsic Reaction Coordinate (IRC) | Map the reaction pathway from the TS down to the reactants and products to confirm the connection. | Minimum energy path. |
| 5 | Solvent Modeling (e.g., COSMO, PCM) | Incorporate the effect of a solvent (e.g., water) on the energies of all species. researchgate.net | More accurate, solution-phase energy profile. |
Structure-Property Relationship Studies through Computational Approaches
Theoretical investigations of structure-property relationships often utilize a range of computational methods, from quantum mechanics to classical molecular dynamics and quantitative structure-property relationship (QSPR) modeling. nih.govrsc.orgacs.org
Quantum Chemical Methods
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. nih.govnih.gov These calculations can elucidate a variety of molecular properties and reactivity descriptors. scispace.com For a given molecule, DFT can determine the optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscispace.com The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals is an indicator of chemical reactivity and kinetic stability. scispace.com Furthermore, mapping the molecular electrostatic potential (MESP) onto the electron density surface helps to identify the nucleophilic and electrophilic sites within a molecule, providing a guide to its intermolecular interactions. scispace.com
Molecular Dynamics and Simulation
While quantum methods are excellent for analyzing static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms in a molecule or a system of molecules, providing detailed information about conformational changes, molecular flexibility, and intermolecular interactions in different environments, such as in aqueous solution. acs.org For amphiphilic molecules like this compound, MD can be used to study aggregation, binding with other molecules, and interactions with biological membranes. A recent MD study on the isomer 3-pentadecylphenol (B1217947) investigated its complexation with amylose (B160209) in an aqueous solution, analyzing trajectories to determine parameters like solvent-accessible surface area (SASA) and binding enthalpies. acs.org Such simulations revealed that hydrophobic interactions are the main driver for the binding of the pentadecylphenol molecule within the amylose helix. acs.org
Quantitative Structure-Property Relationship (QSPR)
QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are modeling techniques that establish a mathematical relationship between a molecule's properties and its structural or physicochemical descriptors. rsc.orgmlsu.ac.in These descriptors, which can be calculated using computational software, quantify various aspects of a molecule's structure, including its size, shape, and electronic properties. umass.edu Common descriptors include lipophilic parameters (like LogP), electronic parameters, and steric parameters. mlsu.ac.in Machine learning algorithms are increasingly used to develop robust QSPR models that can predict properties like solubility or binding affinity for new or untested compounds. researchgate.netnih.gov
Calculated Properties of Pentadecylphenols
Computational tools can predict a variety of molecular descriptors that are essential for QSPR studies and for understanding the physicochemical nature of this compound.
Table 1: Calculated Molecular Descriptors for Pentadecylphenol Isomers
| Descriptor | Value (this compound) | Value (3-Pentadecylphenol) | Description |
| Molecular Formula | C₂₁H₃₆O uni.lu | C₂₁H₃₆O chemscene.com | The elemental composition of the molecule. |
| Molecular Weight | 304.51 g/mol chemscene.com | 304.51 g/mol chemscene.com | The mass of one mole of the substance. |
| XlogP (Predicted) | 9.4 uni.lu | 7.026 chemscene.com | A measure of lipophilicity, indicating how the compound distributes between octanol (B41247) and water. |
| Topological Polar Surface Area (TPSA) | - | 20.23 Ų chemscene.com | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of transport properties. |
| Hydrogen Bond Donors | 1 uni.lu | 1 chemscene.com | The number of functional groups that can donate a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 1 uni.lu | 1 chemscene.com | The number of functional groups that can accept a hydrogen atom to form a hydrogen bond. |
| Rotatable Bonds | 14 uni.lu | 14 chemscene.com | The number of bonds that allow free rotation around them, indicating molecular flexibility. |
Another important physical property that can be predicted computationally is the collision cross-section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is related to its size and shape. This parameter is particularly relevant in ion mobility-mass spectrometry.
Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 305.28388 | 182.2 |
| [M+Na]⁺ | 327.26582 | 184.9 |
| [M-H]⁻ | 303.26932 | 182.3 |
| [M+NH₄]⁺ | 322.31042 | 196.7 |
| [M+K]⁺ | 343.23976 | 179.6 |
| [M+H-H₂O]⁺ | 287.27386 | 174.6 |
| [M+HCOO]⁻ | 349.27480 | 201.4 |
| [M+CH₃COO]⁻ | 363.29045 | 208.0 |
| Data sourced from PubChemLite. uni.lu The predictions were calculated using CCSbase. |
These computational approaches and the resulting data provide a detailed molecular-level understanding of this compound. By correlating its structural features with its predicted properties, researchers can better anticipate its behavior in various chemical and biological systems, guiding further experimental investigation and application.
Advanced Material Science Applications and Functional Design
Integration into Polymer and Composite Systems
The incorporation of 2-pentadecylphenol into polymer matrices offers a pathway to enhance performance, improve processability, and introduce novel functionalities, including bio-based characteristics.
Most polymers are immiscible, leading to blends with poor phase adhesion and weak mechanical properties. Compatibilizers are additives that stabilize these blends by reducing interfacial tension and improving adhesion between the different polymer phases. The molecular structure of this compound makes it an effective compatibilizer. The long pentadecyl tail is miscible with nonpolar polymers (e.g., polyolefins), while the polar phenolic head can interact with more polar polymers (e.g., polyamides, polyesters) through hydrogen bonding or dipole-dipole interactions.
This dual affinity allows this compound to situate itself at the interface between immiscible polymer phases, effectively acting as a bridge. This reduces the interfacial energy, allowing for finer dispersion of one phase within the other and creating a more stable morphology. Research on the closely related 3-pentadecylphenol (B1217947) has demonstrated its effectiveness as a compatibilizer in polyamide 10,12 (PA10,12)/polyolefin elastomer (POE) blends. In this system, the addition of 5 wt% of the pentadecylphenol resulted in a significant blurring of the interface between the two polymers, indicating enhanced compatibility and a reduction in the size of the dispersed POE phase. This compatibilizing effect leads to a composite material that is simultaneously toughened and reinforced.
The primary mechanisms of compatibilization by this compound can be summarized as:
Interfacial Tension Reduction: The amphiphilic nature of the molecule lowers the energy barrier between the two immiscible phases.
Enhanced Interfacial Adhesion: The establishment of interactions (e.g., hydrogen bonds from the -OH group) across the interface strengthens the bond between the polymer domains.
Morphology Stabilization: By preventing the coalescence of the dispersed phase, it helps maintain a fine and stable morphology during melt processing.
Thermosetting resins, such as phenolic and epoxy resins, are known for their high strength and thermal stability but often suffer from brittleness. The incorporation of this compound into these networks can impart flexibility and toughness. When co-polymerized into the resin structure, the long, flexible pentadecyl chain is integrated into the rigid, cross-linked network. This aliphatic chain does not participate in the cross-linking but acts as an internal plasticizer, allowing for greater chain mobility and energy dissipation upon impact.
Studies involving the in situ modification of foamable phenolic resins with 3-pentadecylphenol have shown remarkable improvements in material properties. researchgate.netresearchgate.nettechscience.com By introducing the pentadecylphenol during the synthesis of the phenolic resin, a new, toughened resin is formed. researchgate.net The key findings from this research, which are directly applicable to the 2-isomer, are detailed in the table below.
| Property | Unmodified Phenolic Foam | Phenolic Foam Modified with 15% 3-Pentadecylphenol | Improvement (%) |
| Bending Deflection | Baseline | Increased | 300% |
| Compressive Strength | Baseline | Improved | - |
| Bending Strength | Baseline | Improved | - |
| Water Absorption | Baseline | Lowered | - |
| Microstructure | Irregular cells | More regular and dense network | - |
| Closed Cell Ratio | Baseline | High | - |
The modification mechanism involves the flexible chain of the pentadecylphenol being inserted into the molecular structure of the phenolic resin. researchgate.net This disrupts the high cross-link density locally, enhancing toughness without significantly compromising other properties like flame retardancy, as indicated by an improved limited oxygen index. researchgate.net
This compound is a derivative of cardanol (B1251761), which is extracted from cashew nut shell liquid (CNSL), a renewable and non-food agricultural byproduct. researchgate.netnii.ac.jp This makes it a valuable building block for the development of sustainable, bio-based polymers. Its aromatic ring provides rigidity and thermal stability, similar to petroleum-derived phenols, while the long alkyl chain imparts hydrophobicity and flexibility.
This compound can be used as a bio-based monomer or precursor in the synthesis of various polymers, including:
Epoxy Resins: The phenolic hydroxyl group can be reacted with epichlorohydrin (B41342) to create a bio-based epoxy monomer. This monomer can then be cured with traditional hardeners to form a thermoset resin with a high bio-content. The pentadecyl chain acts as a built-in toughening agent and diluent, reducing the viscosity of the resin.
Phenolic Resins: As discussed previously, it can partially replace petroleum-based phenol (B47542) in the synthesis of phenolic resins, leading to materials with improved toughness and a more favorable environmental profile. researchgate.net
Polyurethanes: The hydroxyl group of this compound can react with isocyanates to form polyurethanes. The long aliphatic chain can contribute to the soft segment of the polyurethane, enhancing its elasticity.
The use of this compound and other CNSL derivatives aligns with the principles of green chemistry by utilizing a renewable feedstock to create high-performance polymers, reducing the reliance on finite fossil fuels. nii.ac.jp
Design and Engineering of Surfactant Systems
The distinct hydrophilic-lipophilic balance (HLB) of this compound makes it an ideal starting material for the synthesis of a wide range of surfactants. By chemically modifying the phenolic head group, both anionic and non-ionic surfactants can be engineered for specific interfacial applications.
Anionic Surfactants: Anionic surfactants can be synthesized from this compound by introducing a negatively charged functional group. A common method involves sulfonation of the aromatic ring. Another route, demonstrated for 3-pentadecylphenol, involves a two-step process: first, the phenol is converted to an acrylate (B77674) ester, which is then sulfonated. This creates a reactive anionic surfactant. The resulting sodium salt of the sulfonated this compound derivative would possess a hydrophilic sulfonate group and the C15 hydrophobic tail, making it an effective surface-active agent.
Non-ionic Surfactants: Non-ionic surfactants are produced by reacting the phenolic hydroxyl group with ethylene (B1197577) oxide in a process called ethoxylation. This base-catalyzed reaction adds a chain of polyethylene (B3416737) glycol (PEG) to the molecule. The length of the PEG chain can be controlled to fine-tune the surfactant's properties, such as its water solubility and HLB value. The general reaction is as follows:
C₁₅H₃₁-C₆H₄-OH + n(C₂H₄O) → C₁₅H₃₁-C₆H₄-O-(CH₂CH₂O)ₙ-H
Characterization of these surfactants involves determining their chemical structure using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. Their performance is evaluated by measuring properties such as surface tension reduction and critical micelle concentration (CMC).
Surfactants derived from this compound exhibit characteristic behavior in aqueous solutions. Due to the molecule's amphiphilic nature, it will preferentially adsorb at interfaces, such as the air-water or oil-water interface. The hydrophobic pentadecyl tail orients away from the water, while the polar head group (e.g., hydroxyl, sulfonate, or polyoxyethylene) remains in the aqueous phase. This adsorption disrupts the cohesive energy at the water's surface, leading to a reduction in surface tension.
As the concentration of the surfactant in the water increases, the surface becomes saturated. Above a specific concentration, known as the critical micelle concentration (CMC), the surfactant molecules begin to self-assemble in the bulk solution into spherical or cylindrical aggregates called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules.
The key interfacial properties of this compound-based surfactants are:
Critical Micelle Concentration (CMC): This is the concentration at which micelles begin to form and is a measure of surfactant efficiency. The long C15 chain would be expected to lead to a low CMC, meaning less surfactant is needed to achieve the maximum surface tension reduction.
Surface Tension at CMC (γcmc): This indicates the maximum reduction in surface tension the surfactant can achieve, reflecting its effectiveness.
Micelle Structure: The large, bulky hydrophobic group would influence the aggregation number (number of molecules per micelle) and the geometry of the micelles.
The micellization behavior of anionic surfactants based on 3-pentadecylphenol has been studied using conductivity and surface tension measurements, confirming their ability to form micelles and significantly lower the surface tension of water. This behavior is fundamental to their application in detergency, emulsification, and dispersion.
Supramolecular Architectures and Self-Assembly Phenomena
The unique molecular structure of this compound, featuring a hydrophilic phenolic head and a long, hydrophobic pentadecyl tail, makes it a compelling building block for the construction of complex supramolecular architectures. The self-assembly of such amphiphilic molecules is driven by a combination of non-covalent interactions, including hydrogen bonding involving the hydroxyl group and van der Waals forces between the alkyl chains. nih.gov These interactions guide the spontaneous organization of molecules into well-defined, ordered structures, which are foundational to the development of advanced materials. nih.gov
Comb-Polymer Formation and Mesophase Studies
Comb-like polymers, which feature a primary polymer backbone with pendant side chains, can be designed to exhibit unique self-assembly and phase behavior. rsc.org By incorporating this compound or its derivatives as the side chains, it is possible to create comb-polymers with distinct properties. The long pentadecyl groups can act as mesogenic units, promoting the formation of ordered liquid crystalline structures, known as mesophases. kpi.ua
The self-organization of these polymers is largely dictated by the interactions between the long alkyl side chains. mdpi.com Van der Waals forces drive the packing of these chains, which can lead to crystallization or the formation of layered, smectic-like mesophases, where the polymer backbones are segregated into domains separated by the ordered alkyl side chains. nih.govkpi.ua The flexibility of the polymer backbone, the length of the side chains, and the grafting density are critical parameters that influence the resulting morphology and thermal properties of these materials. rsc.org Studies on analogous comb-like polymers with long alkyl side chains have shown that they can form structures such as hexagonal packed crystals. mdpi.com This capacity for autonomous organization makes them suitable for applications like thermosensitive adhesives and films where transparency can be controlled by temperature. mdpi.com
| Grafting Density (σ) | The frequency at which side chains are attached to the backbone. | High density can lead to more crowded structures and influence the type of mesophase formed. |
Host-Guest Complexation and Encapsulation Strategies
Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate hydrophobic guests in aqueous media. thno.org The encapsulation is driven by the hydrophobic effect, where the non-polar guest is expelled from the aqueous environment and into the non-polar cavity of the host. For this compound, the long alkyl tail would favorably interact with the hydrophobic interior of such a host, while the polar phenol group might interact with the host's portal or remain exposed to the solvent. This complexation can alter the physicochemical properties of the guest molecule, for instance, by increasing its solubility in water or protecting it from reactive species. nitschkegroup-cambridge.com The process is a dynamic equilibrium, and the guest can be released in response to external stimuli. escholarship.org This principle is fundamental to applications in drug delivery and the design of responsive materials. thno.orgnih.gov
Nanoparticle Templating and Stabilization Mechanisms
In nanotechnology, stabilizing agents are crucial for preventing the agglomeration of nanoparticles and controlling their growth and morphology during synthesis. nih.gov The amphiphilic nature of this compound allows it to function as an effective stabilizing agent for metallic and metal oxide nanoparticles.
The stabilization mechanism involves the adsorption of the this compound molecules onto the nanoparticle surface. The polar phenolic hydroxyl group can act as a ligand, binding to the surface of the nanoparticle. Subsequently, the long, non-polar pentadecyl chains extend into the surrounding solvent, forming a protective layer. This layer provides steric hindrance, which creates a repulsive force between particles, preventing them from aggregating and ensuring the long-term stability of the colloidal dispersion. nih.govresearchgate.net This dual functionality of reducing and stabilizing is a key aspect of green synthesis approaches for creating nanoparticles. mdpi.com The use of such long-chain organic molecules is a well-established method for producing stable nanoparticle dispersions suitable for applications in conductive inks and catalysts. google.com
Surface Chemistry and Corrosion Inhibition Mechanisms
The ability of this compound to form a protective layer on metal surfaces makes it a candidate for corrosion inhibition. Its effectiveness stems from the presence of an aromatic ring, a hydroxyl group containing a lone pair of electrons on the oxygen atom, and a long alkyl chain. udsm.ac.tz These structural features facilitate the adsorption of the molecule onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. udsm.ac.tzresearchgate.net
Adsorption Isotherms and Surface Interaction Studies
The primary step in corrosion inhibition by organic compounds is their adsorption onto the metal surface. researchgate.net For pentadecylphenol isomers, this process is spontaneous and involves the formation of a protective film. udsm.ac.tz The mechanism of interaction can be physisorption (electrostatic interactions) or chemisorption (involving charge sharing or transfer to form a coordinate-type bond). udsm.ac.tzmdpi.com
The adsorption behavior of these inhibitors can be described by various adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models. Studies on m-pentadecylphenol have shown that its adsorption on a mild steel surface in an acidic medium is best described by the Langmuir adsorption isotherm. udsm.ac.tz This model assumes the formation of a monolayer of the inhibitor on the metal surface. nih.gov The adsorption is believed to be predominantly through a chemisorption mechanism, where the inhibitor molecules displace water molecules from the surface and form a stable, protective layer. udsm.ac.tz The long pentadecyl chain contributes to this protective action by creating a hydrophobic barrier that repels corrosive species. researchgate.net
Table 2: Langmuir Adsorption Isotherm Parameters for m-Pentadecylphenol on Mild Steel in 1 M HCl
| Temperature (K) | Kads (L mol-1) | ΔG°ads (kJ mol-1) | R2 |
|---|---|---|---|
| 303 | 1.83 x 105 | -42.22 | 0.999 |
| 313 | 0.98 x 105 | -42.06 | 0.999 |
| 323 | 0.54 x 105 | -41.97 | 0.999 |
| 333 | 0.31 x 105 | -41.93 | 0.999 |
Data derived from a study on m-pentadecylphenol, a structural isomer of this compound. udsm.ac.tz
Electrochemical Investigations of Inhibition Phenomena
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for investigating the mechanisms of corrosion inhibition. fudutsinma.edu.ngnih.gov
PDP studies on m-pentadecylphenol have demonstrated that it acts as an anodic-type inhibitor. udsm.ac.tz This is indicated by a significant shift of the corrosion potential (Ecorr) to more positive values in the presence of the inhibitor. Anodic inhibitors function by retarding the anodic reaction, which is the dissolution of the metal. udsm.ac.tz The addition of the inhibitor leads to a decrease in the corrosion current density (icorr), signifying a reduction in the corrosion rate. udsm.ac.tz
EIS measurements provide further insight into the protective film's properties. In the presence of an effective inhibitor like m-pentadecylphenol, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. udsm.ac.tzrsc.org The increase in Rct indicates that the charge transfer process at the metal/solution interface is hindered, confirming the formation of an insulating protective layer. The decrease in Cdl is attributed to an increase in the thickness of the electrical double layer or a decrease in the local dielectric constant, both of which result from the adsorption of inhibitor molecules onto the metal surface. udsm.ac.tz Inhibition efficiencies exceeding 95% have been observed for pentadecylphenol isomers at optimal concentrations. udsm.ac.tz
Table 3: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with m-Pentadecylphenol at 303 K
| Inhibitor Conc. (ppm) | Ecorr (mV vs. Ag/AgCl) | icorr (μA cm-2) | Corrosion Rate (mm y-1) | Inhibition Efficiency (η%) |
|---|---|---|---|---|
| 0 | -483 | 87.210 | 1.015 | - |
| 100 | -288 | 13.980 | 0.163 | 84 |
| 200 | -261 | 6.510 | 0.076 | 93 |
| 300 | -257 | 4.510 | 0.052 | 95 |
Data derived from a study on m-pentadecylphenol, a structural isomer of this compound. udsm.ac.tz
Table 4: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with m-Pentadecylphenol at 303 K
| Inhibitor Conc. (ppm) | Rs (Ω cm2) | Rp (Ω cm2) | Cdl (μF cm-2) | Inhibition Efficiency (η%) |
|---|---|---|---|---|
| 0 | 1.12 | 60 | 100.0 | - |
| 100 | 1.35 | 490 | 20.4 | 88 |
| 200 | 1.44 | 1100 | 9.1 | 95 |
| 300 | 1.51 | 1150 | 8.7 | 95 |
Data derived from a study on m-pentadecylphenol, a structural isomer of this compound. udsm.ac.tz
Functionalized Materials for Electronic and Optical Applications
The strategic design of organic molecules for advanced material science applications has paved the way for innovations in electronics and optics. Among the vast array of molecular building blocks, this compound, with its unique amphipathic structure combining a hydrophilic phenol head and a long hydrophobic pentadecyl tail, presents an interesting scaffold for the development of functionalized materials. This section explores the potential application of this compound derivatives in the realm of organic electronics and optoelectronics, focusing on their role in the development of organic semiconductors and the tuning of optoelectronic properties through molecular design.
Organic Semiconductor Development and Characterization
The development of solution-processable organic semiconductors is a critical step towards the realization of low-cost, large-area, and flexible electronic devices. A key challenge in this field is to design materials that exhibit good electronic properties while also being readily soluble in common organic solvents. The incorporation of long alkyl chains, such as the pentadecyl group found in this compound, into the molecular structure of organic semiconductors is a widely adopted strategy to enhance solubility and improve film-forming properties.
Polymers synthesized using this compound or its derivatives as monomers can be cast into flexible and transparent films, a desirable characteristic for electronic applications. For instance, polyimides containing pendent pentadecyl chains have demonstrated excellent solubility in organic solvents like N,N-dimethylacetamide (DMAc) and 1-methyl-2-pyrrolidinone (B7775990) (NMP). This enhanced solubility is attributed to the steric hindrance provided by the long alkyl chains, which disrupts intermolecular packing and reduces the tendency for aggregation in solution.
The effect of alkyl chain length on charge carrier mobility is not monotonic and depends significantly on the molecular packing arrangement, which can be broadly categorized as either π–π stacking or herringbone stacking. In π–π stacking systems, an increase in alkyl chain length can sometimes lead to a decrease in mobility due to displaced stacking. Conversely, in herringbone stacking systems, longer alkyl chains can enhance π-π interactions, leading to an increase in charge mobility.
Below is an interactive data table summarizing the general effects of alkyl chain length on the properties of organic semiconductors, which can be extrapolated to understand the potential role of the pentadecyl group from this compound.
Table 1: Influence of Alkyl Chain Length on Organic Semiconductor Properties
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
|---|---|---|
| Solubility | Generally Increases | The bulky alkyl groups disrupt intermolecular forces, leading to better dissolution in organic solvents. |
| Film Morphology | Can be improved | Enhanced solubility allows for more uniform and ordered film deposition from solution. |
| Charge Carrier Mobility | Varies (can increase or decrease) | Dependent on the molecular packing (π–π vs. herringbone); affects the efficiency of charge hopping between molecules. |
| Thermal Stability | Generally Good | Polymers derived from phenol derivatives often exhibit high thermal stability. |
Optoelectronic Property Tuning through Molecular Design
The optoelectronic properties of organic materials, such as their light absorption and emission characteristics, are intrinsically linked to their molecular structure. Judicious molecular design allows for the precise tuning of these properties to meet the requirements of specific applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound scaffold offers several avenues for such molecular engineering.
The phenol functional group can serve as a versatile anchor for attaching various electroactive moieties. Through chemical modification of the hydroxyl group or the aromatic ring, it is possible to introduce electron-donating or electron-withdrawing groups, thereby altering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This, in turn, dictates the material's bandgap, which determines its absorption and emission wavelengths.
For example, incorporating electron-donating groups would raise the HOMO level, leading to a smaller bandgap and a red-shift in the absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups would lower the LUMO level, which could also lead to a smaller bandgap depending on the effect on the HOMO level. The long pentadecyl chain, while not directly participating in the electronic conjugation, plays a crucial role in ensuring that these modified molecules remain solution-processable.
The following interactive data table illustrates the conceptual relationship between molecular modifications to a phenol-containing conjugated system and its resulting optoelectronic properties.
Table 2: Conceptual Tuning of Optoelectronic Properties via Molecular Design
| Molecular Modification | Effect on Energy Levels | Impact on Optoelectronic Properties |
|---|---|---|
| Attachment of Electron-Donating Group | Raises HOMO level | Red-shift in absorption/emission; Lower ionization potential. |
| Attachment of Electron-Withdrawing Group | Lowers LUMO level | Can lead to a red-shift in absorption/emission; Higher electron affinity. |
| Extension of π-Conjugation | Decreases HOMO-LUMO gap | Red-shift in absorption/emission; Increased absorption coefficient. |
| Introduction of Steric Hindrance | May disrupt planarity | Can lead to a blue-shift in absorption/emission; Affects intermolecular interactions. |
Environmental Transformations and Degradation Pathways
Biodegradation Mechanisms and Kinetics
Biodegradation is a primary mechanism for the removal of alkylphenols from the environment. The rate and extent of this process are highly dependent on the molecular structure of the alkylphenol, such as the length and branching of the alkyl chain, and on environmental conditions, most notably the presence or absence of oxygen.
Aerobic Degradation:
Under aerobic conditions, the biodegradation of alkylphenols is generally more rapid and complete compared to anaerobic conditions. nih.gov Microbial communities in soil, sediment, and water can utilize long-chain alkylphenols as a source of carbon and energy. nih.gov Studies on other long-chain APs, such as 4-t-octylphenol, have identified that degradation can be initiated through two primary pathways: hydroxylation of the aromatic ring or oxidation of the alkyl chain. nih.govmdpi.comnih.gov
The degradation of long-chain APs by bacteria like Pseudomonas species often involves multicomponent phenol (B47542) hydroxylase enzymes, which catalyze the initial hydroxylation of the phenol ring. nih.gov This is typically followed by ring cleavage via either the ortho or meta pathway. nih.gov For instance, in the degradation of 4-t-octylphenol, the ortho-cleavage pathway has been identified in several bacterial isolates. nih.gov It is plausible that 2-pentadecylphenol follows a similar aerobic degradation sequence, starting with enzymatic attack on the phenol ring, leading to catecholic intermediates that are subsequently mineralized.
Anaerobic Degradation:
In the absence of oxygen, the biodegradation of alkylphenols is significantly slower, and these compounds tend to be more persistent. panda.orgmarquette.edu Anaerobic degradation of phenols is thought to be initiated by carboxylation of the aromatic ring. semanticscholar.org For example, the anaerobic degradation of phenol often proceeds via its conversion to 4-hydroxybenzoate. researchgate.net However, for long-chain alkylphenols, complete mineralization under anaerobic conditions is often slow and incomplete. ccme.ca Studies on nonylphenol ethoxylates show that under anaerobic conditions, the ethoxylate chain is cleaved, leading to the accumulation of the more persistent nonylphenol. marquette.edu This suggests that while some transformation of this compound may occur, its long alkyl chain likely contributes to its recalcitrance in anaerobic environments like deep sediments and sludge digesters. panda.orgvims.edu In some cases, long-chain alkylphenols have been detected in sediments decades after their initial deposition, highlighting their persistence under anaerobic conditions. vims.edunerc.ac.uk
Table 1: General Comparison of Aerobic and Anaerobic Degradation for Long-Chain Alkylphenols
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Oxygen Requirement | Requires molecular oxygen | Occurs in the absence of oxygen |
| Degradation Rate | Generally faster and more complete nih.gov | Significantly slower; often incomplete panda.org |
| Primary Initiating Step | Hydroxylation of the aromatic ring or oxidation of the alkyl chain nih.govmdpi.com | Often initiated by carboxylation of the phenol ring semanticscholar.orgresearchgate.net |
| Common End Products | Carbon dioxide, water, biomass | Methane, carbon dioxide, persistent intermediates nih.gov |
| Environmental Persistence | Lower persistence in aerated environments | Higher persistence, leading to accumulation in anoxic sediments panda.orgnerc.ac.uk |
The environmental persistence of an organic compound is a measure of the time it remains in a particular environmental compartment before being transformed or degraded. For long-chain alkylphenols like this compound, persistence is a significant concern due to their chemical structure.
The long C15 alkyl chain of this compound confers a high degree of lipophilicity, as indicated by a high octanol-water partition coefficient (Kow). This property causes the compound to preferentially partition from water into organic-rich phases such as sediments, soils, and biological tissues. nih.govpanda.org Once in these compartments, its bioavailability to microorganisms may be reduced, contributing to its persistence.
Table 2: Reported Persistence Data for Related Long-Chain Alkylphenols
| Compound | Environmental Matrix | Condition | Reported Half-Life / Persistence | Citation |
| Nonylphenol (NP) | Soil | Aerobic | 90% decrease in 10 days | ccme.ca |
| Nonylphenol (NP) | Soil | Aerobic | >30% mineralization to CO2 in 10 days | ccme.ca |
| Nonylphenol (NP) | Soil | Aerobic | Full mineralization half-life ~100 days (for n-nonylphenol) | mst.dk |
| Nonylphenol (NP) | Sediment | Anaerobic | Detected in sediments 20 years after WWTP closure | vims.edu |
| Nonylphenol (NP) | Landfilled Sludge | Anaerobic | Detected in sludge landfilled 30 years prior | ccme.ca |
Chemical Transformation Pathways in Environmental Matrices
Beyond biodegradation, chemical reactions in the environment, particularly those driven by sunlight, can contribute to the transformation of this compound.
Direct photolysis of simple phenols requires high-energy UV radiation to cause OH-bond rupture or photoionization. researchgate.net However, in natural waters, indirect photo-degradation processes are more significant. These processes are mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen, and triplet excited states of dissolved organic matter (DOM). mdpi.comcopernicus.org
The general mechanism for the photo-transformation of phenolic compounds in water involves several competing pathways:
Functionalization: The addition of polar functional groups, such as hydroxyl groups, to the aromatic ring. copernicus.org
Oligomerization: The coupling of phenol radicals to form larger polymer-like structures. copernicus.org
Fragmentation: The cleavage of the aromatic ring, leading to the formation of smaller, more oxidized open-ring products. copernicus.org
Studies on phenolic compounds show that irradiation can lead to the formation of intermediates like hydroquinone (B1673460) and benzoquinone. researchgate.net It is expected that this compound would be susceptible to similar photo-oxidation reactions, primarily driven by reaction with hydroxyl radicals. The long alkyl chain may also be susceptible to oxidative attack. While specific studies on the photo-degradation rate or quantum yield of this compound were not found, research on derivatives of 3-n-pentadecylphenol (hydrogenated cardanol) shows they can act as sensitizers in the photocatalytic degradation of other pollutants, confirming the photochemical reactivity of the pentadecylphenol structure. mdpi.com
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For phenolic compounds like this compound, the C-O bond of the hydroxyl group to the aromatic ring is generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Similarly, the carbon-carbon bonds of the pentadecyl alkyl chain are also hydrolytically stable.
Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment. The primary degradation mechanisms are expected to be biological and photochemical, as discussed in the preceding sections. No specific studies investigating the hydrolytic stability of this compound were found in the scientific literature, likely due to its inherent stability to this transformation pathway.
Biosynthetic Pathways and Natural Product Research of 2 Pentadecylphenol
Origin and Occurrence in Natural Sources
2-Pentadecylphenol, a phenolic lipid, is not synthesized de novo in most organisms but is primarily derived from the modification of other naturally occurring compounds. Its presence has been documented in specific plant-derived materials and bee products, highlighting its role as a significant natural product.
The primary industrial source of this compound is Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut industry. nih.govfrontiersin.org CNSL is a rich source of phenolic lipids, mainly anacardic acid, cardanol (B1251761), cardol, and 2-methylcardol. nih.gov this compound is the hydrogenated form of cardanol. nih.govgoogle.com
The process begins with the extraction of CNSL from the shells of the cashew nut (Anacardium occidentale). Technical CNSL, obtained by heating the shells at high temperatures (around 180–200 °C), contains a high concentration of cardanol due to the thermal decarboxylation of anacardic acid. acs.org This mixture of unsaturated cardanols is then subjected to catalytic hydrogenation. nih.govgoogle.com This chemical process saturates the double bonds in the pentadecyl side chain of the various cardanol molecules, resulting in a single product: 3-pentadecylphenol (B1217947) (also referred to as this compound in a general context, though the substitution is at the 3-position). google.com Common catalysts for this reaction include palladium on carbon (Pd/C). nih.govacs.org
The following table summarizes the key components of CNSL and their relationship to this compound.
| Compound Name | Chemical Structure | Relationship to this compound |
| Anacardic Acid | 2-hydroxy-6-alkylbenzoic acid | Precursor to cardanol through decarboxylation. |
| Cardanol | 3-alkenylphenol | The direct, unsaturated precursor to this compound. |
| This compound | 3-pentadecylphenol | The saturated (hydrogenated) form of cardanol. |
| Cardol | 5-alkenylresorcinol | Another phenolic lipid component of CNSL. |
This compound has been identified as a chemical constituent in propolis, a resinous substance produced by bees. The chemical composition of propolis is highly variable and depends on the local flora visited by the bees. Studies have shown the presence of 3-pentadecylphenol in propolis extracts from various geographical locations. For instance, it has been detected in propolis from stingless bees in Brazil and Indonesia. mdpi.com The presence of this compound in propolis is often linked to the bees collecting resins from plants of the Anacardiaceae family, such as cashew (Anacardium occidentale) and mango (Mangifera indica). mdpi.com
Research on propolis from different bee species has confirmed the presence of 3-pentadecylphenol. One study on propolis from Tetragonula aff. biroi and Tetragonula sapiens in Indonesia identified 3-pentadecylphenol as one of the phenolic compounds present. mdpi.com Another study on propolis from two regions in Thailand also reported 3-pentadecylphenol as a main component. nus.edu.sg
Enzymatic and Biological Synthesis Routes
While the industrial production of this compound relies on chemical hydrogenation, there is growing interest in enzymatic and biological methods for the synthesis and modification of related compounds. These approaches offer potential for greater selectivity and more environmentally benign processes.
Direct enzymatic hydrogenation of cardanol to produce this compound is not yet a widely established industrial process. However, research into the biocatalytic hydrogenation of phenolic compounds is an active area. mdpi.comresearchgate.net Enzymes such as ene-reductases could potentially be engineered to perform this transformation.
More established is the enzymatic modification of the unsaturated side chain of cardanol. Lipases, for example, have been used to catalyze the epoxidation of the double bonds in cardanol's side chain. frontiersin.org This enzymatic reaction can be a step in a multi-step synthesis to produce functionalized derivatives. For instance, lipase (B570770) from Candida antarctica has been shown to be effective in this epoxidation.
The following table highlights some enzymatic reactions relevant to the synthesis and modification of this compound and its precursors.
| Enzyme Class | Reaction Type | Substrate | Product | Significance |
| Lipase | Epoxidation | Cardanol (unsaturated) | Epoxidized cardanol | Creates reactive sites for further modification. |
| Lipase | Esterification | This compound | Pentadecylphenol esters | Produces derivatives with different physical and chemical properties. numberanalytics.com |
| Ene-reductase (potential) | Hydrogenation | Cardanol (unsaturated) | This compound | A potential green alternative to chemical hydrogenation. |
| P450 Monooxygenase | Hydroxylation | m-Alkylphenols | m-Alkylbenzene-1,4-diols | Demonstrates enzymatic modification of the phenolic ring of related compounds. acs.org |
Chemoenzymatic Approaches for Selective Production and Modification
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction pathways. nih.gov This approach is particularly relevant for the production and modification of this compound, leveraging the natural precursor, cardanol.
A typical chemoenzymatic route could involve the chemical extraction and decarboxylation of anacardic acid from CNSL to yield cardanol, followed by an enzymatic modification step. For example, the lipase-catalyzed epoxidation of cardanol's side chain can be followed by chemical reactions like hydrolysis to diols or ring-opening with amines to produce polyols and amino alcohols. frontiersin.org
Conversely, a chemical hydrogenation of cardanol to produce this compound can be followed by enzymatic modifications. Lipases can be used for the selective esterification of the phenolic hydroxyl group of this compound to produce various esters with potential applications in different industries. numberanalytics.com
Furthermore, chemoenzymatic strategies can be employed to create novel derivatives. For instance, this compound, obtained through chemical hydrogenation, can be chemically modified (e.g., through formylation to produce 2-hydroxy-4-pentadecylbenzaldehyde) and then used in further enzymatic or chemical reactions to synthesize complex molecules like Schiff bases. mdpi.com Another approach involves the chemical synthesis of derivatives like acetylated or benzoylated 3-pentadecylphenol for various applications. google.com
An example of a chemoenzymatic pathway is outlined below:
Chemical Step: Extraction of CNSL and thermal decarboxylation of anacardic acid to produce a mixture of unsaturated cardanols.
Chemical Step: Catalytic hydrogenation of the cardanol mixture to yield this compound. nih.govacs.org
Enzymatic Step: Lipase-catalyzed esterification of this compound with a fatty acid to produce a specific ester, offering high selectivity and mild reaction conditions. numberanalytics.com
This combination allows for the efficient production of the saturated core structure through robust chemical methods, followed by precise, selective modifications using enzymes.
Q & A
Advanced Question
- Participant Selection : Use stratified sampling to include demographics with likely exposure (e.g., industrial workers) while ensuring informed consent .
- Non-Invasive Biomarkers : Prioritize urine or saliva samples over blood draws to reduce participant burden .
- Data Transparency : Pre-register study protocols (e.g., on ClinicalTrials.gov ) and disclose limitations, such as confounding environmental exposures .
- Ethical Oversight : Adhere to institutional review board (IRB) guidelines and document compliance with ethical codes (e.g., Helsinki Declaration) .
What strategies enhance the reproducibility of analytical methods for quantifying this compound in environmental samples?
Advanced Question
- Method Validation : Conduct inter-laboratory trials to assess precision/accuracy, using certified reference materials (CRMs) .
- Matrix Effects : Spike recovery experiments in diverse matrices (e.g., soil, water) to quantify interference .
- Instrument Calibration : Standardize LC-MS/MS parameters (e.g., ionization source, collision energy) across replicates .
- Data Reporting : Follow MIAME (Minimum Information About a Microarray Experiment) guidelines for metadata documentation .
How can mixed-methods approaches resolve mechanistic uncertainties in this compound’s endocrine disruption potential?
Advanced Question
- In Silico Modeling : Use molecular docking simulations to predict interactions with estrogen receptors .
- Transcriptomic Profiling : Apply RNA-seq to exposed cell lines, identifying dysregulated pathways (e.g., steroidogenesis) .
- Comparative Toxicology : Cross-reference findings with structurally analogous phenols (e.g., bisphenol A) to infer mechanism .
- Triangulation : Integrate in vitro, in vivo, and epidemiological data to strengthen causal inference .
What criteria should guide the selection of secondary sources for a review article on this compound?
Basic Question
- Source Hierarchy : Prioritize peer-reviewed journals over textbooks or commercial databases .
- Temporal Relevance : Include ≥3 recent studies (past 10 years) to reflect current methodologies .
- Critical Evaluation : Assess for conflicts of interest, sample size adequacy, and statistical rigor .
- Synthesis Framework : Use systematic review tools (e.g., PRISMA) to minimize selection bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
